molecular formula C7H8ClN5 B13881708 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile

3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile

Cat. No.: B13881708
M. Wt: 197.62 g/mol
InChI Key: YWVSBZZWXFLVHX-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with amino, chloro, ethylamino, and carbonitrile groups. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile typically involves multi-step reactions starting from simpler pyrazine derivatives. One common method involves the reaction of 3-chloropyrazine-2-carbonitrile with ethylamine under controlled conditions to introduce the ethylamino group. This is followed by further functionalization to introduce the amino group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino and ethylamino groups can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can modify the functional groups present on the pyrazine ring .

Scientific Research Applications

3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or disruption of protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carbonitrile: Shares the pyrazine and carbonitrile groups but lacks the amino and ethylamino substitutions.

    5-Amino-6-chloropyrazine-2-carbonitrile: Similar structure but without the ethylamino group.

Uniqueness

3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

3-amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8ClN5/c1-2-11-7-5(8)12-4(3-9)6(10)13-7/h2H2,1H3,(H3,10,11,13)

InChI Key

YWVSBZZWXFLVHX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(N=C1Cl)C#N)N

Origin of Product

United States

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